2-[[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine
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Overview
Description
2-[[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine is a complex organic compound that features a quinazoline core, a morpholine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the morpholine ring, and finally, the quinazoline core is introduced. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the quinazoline, morpholine, or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-[[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential as a therapeutic agent due to its ability to interact with specific molecular targets, making it useful in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as sulfathiazole and ritonavir, share structural similarities and biological activities.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which also contain a quinazoline core, are used in cancer therapy.
Morpholine Derivatives: Compounds such as morpholine and its derivatives are used in various chemical and pharmaceutical applications.
Uniqueness
2-[[2-(4-Tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine is unique due to its combination of three distinct rings (quinazoline, morpholine, and thiazole) in a single molecule. This structural complexity provides a versatile platform for chemical modifications and potential therapeutic applications, distinguishing it from other compounds with similar individual components.
Properties
IUPAC Name |
2-[[2-(4-tert-butyl-1,3-thiazol-2-yl)morpholin-4-yl]methyl]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-20(2,3)16-12-27-19(23-16)15-10-25(8-9-26-15)11-17-22-14-7-5-4-6-13(14)18(21)24-17/h4-7,12,15H,8-11H2,1-3H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBJMXRZHGIVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)C2CN(CCO2)CC3=NC4=CC=CC=C4C(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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